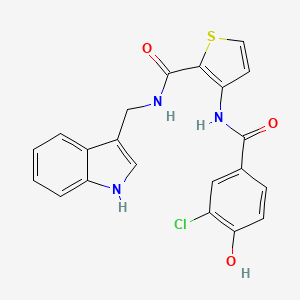

Hsd17B13-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H16ClN3O3S |

|---|---|

Molecular Weight |

425.9 g/mol |

IUPAC Name |

3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(1H-indol-3-ylmethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C21H16ClN3O3S/c22-15-9-12(5-6-18(15)26)20(27)25-17-7-8-29-19(17)21(28)24-11-13-10-23-16-4-2-1-3-14(13)16/h1-10,23,26H,11H2,(H,24,28)(H,25,27) |

InChI Key |

YGJDFURVOBVBAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=C(C=CS3)NC(=O)C4=CC(=C(C=C4)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13-IN-14: Unraveling the Mechanism of Action in Hepatocytes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that a loss-of-function variant in the HSD17B13 gene is associated with a reduced risk of progressive liver disease.[3][4] This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides a comprehensive overview of the mechanism of action of HSD17B13 inhibitors in hepatocytes, with a focus on the well-characterized chemical probe BI-3231 and other novel inhibitory compounds. We consolidate key quantitative data, detail experimental methodologies, and present signaling pathways and experimental workflows through illustrative diagrams.

HSD17B13: A Key Regulator of Hepatic Lipid Metabolism

HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[5][6] Primarily localized to the lipid droplets within hepatocytes, HSD17B13's expression is significantly upregulated in patients with NAFLD.[1][2][7] Overexpression of HSD17B13 in cellular and animal models leads to an increase in the size and number of lipid droplets, suggesting a direct role in hepatic lipid accumulation.[7] While its precise endogenous substrate and full range of activities are still under investigation, HSD17B13 is known to possess NAD+ dependent retinol dehydrogenase activity, converting retinol to retinaldehyde.[7][8]

The Therapeutic Rationale for HSD17B13 Inhibition

The strong genetic association between the loss-of-function HSD17B13 variant (rs72613567) and protection from chronic liver diseases provides a solid foundation for therapeutic intervention.[3] This genetic evidence suggests that inhibiting the enzymatic activity of HSD17B13 can mitigate the progression of liver disease. The development of potent and selective HSD17B13 inhibitors, therefore, represents a promising strategy for the treatment of NAFLD and NASH.

Mechanism of Action of HSD17B13 Inhibitors in Hepatocytes

The mechanism of action of HSD17B13 inhibitors is multifaceted, primarily revolving around the modulation of lipid metabolism and the attenuation of cellular stress within hepatocytes.

Reduction of Lipotoxicity and Triglyceride Accumulation

HSD17B13 inhibitors have demonstrated a significant capacity to counteract the detrimental effects of excess fatty acids in hepatocytes. In vitro studies using the potent and selective inhibitor BI-3231 have shown that it can effectively inhibit the lipotoxic effects induced by palmitic acid.[9] This includes a marked reduction in the accumulation of triglycerides within lipid droplets, a hallmark of hepatic steatosis.[9]

Regulation of Hepatic Lipid Metabolism Pathways

Recent mechanistic studies with novel HSD17B13 inhibitors have begun to elucidate the downstream signaling pathways affected by their action. One such inhibitor, compound 32, has been shown to regulate hepatic lipid metabolism by inhibiting the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)/Fatty Acid Synthase (FAS) pathway.[10] SREBP-1c is a master transcriptional regulator of lipogenesis, and its inhibition leads to a decrease in the synthesis of new fatty acids.

Restoration of Mitochondrial Function

Lipotoxicity in hepatocytes is often associated with mitochondrial dysfunction. Studies with BI-3231 have indicated that inhibition of HSD17B13 can lead to an increase in mitochondrial activity in vitro.[9] This suggests that by alleviating the lipid burden, HSD17B13 inhibitors may help restore normal mitochondrial function, which is crucial for cellular energy homeostasis and reducing oxidative stress.

Quantitative Data on HSD17B13 Inhibitors

The development of HSD17B13 inhibitors has been accompanied by rigorous in vitro and in vivo characterization. The following tables summarize key quantitative data for prominent inhibitors.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| BI-3231 | Human HSD17B13 | 1 | [11] |

| BI-3231 | Mouse HSD17B13 | 13 | [11] |

| Compound 32 | Human HSD17B13 | 2.5 | [10] |

Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231

| Property | Value | Reference |

| Water Solubility | Good | [8] |

| Permeability | Good | [8] |

| Metabolic Stability (Human Hepatocytes) | Medium | [8] |

| Metabolic Stability (Mouse Hepatocytes) | Medium | [8] |

| In Vivo Clearance | Rapid from plasma, but considerable hepatic exposure maintained over 48h | [11] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. Below are summaries of key experimental methodologies.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

-

Assay Principle: Measurement of the enzymatic activity of HSD17B13 using a substrate like estradiol and monitoring the production of the corresponding product.

-

Procedure:

-

Recombinant human HSD17B13 is incubated with the substrate (e.g., estradiol) and the cofactor NAD+.

-

Test compounds are added to the reaction mixture at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, mass spectrometry).

-

IC50 values are calculated from the dose-response curves.

-

Hepatocellular Lipotoxicity Model

-

Cell Lines: Human hepatoma cell lines (e.g., HepG2, Huh7) or primary mouse hepatocytes.

-

Procedure:

-

Cells are cultured in standard growth medium.

-

To induce lipotoxicity, the medium is supplemented with a saturated fatty acid, typically palmitic acid, often complexed to bovine serum albumin (BSA).

-

Cells are co-treated with the HSD17B13 inhibitor or vehicle control for a specified duration (e.g., 24-48 hours).

-

Endpoints are assessed, which can include:

-

Triglyceride Accumulation: Staining with lipid-specific dyes like Oil Red O or Bodipy, followed by quantification.

-

Cell Viability: Assays such as MTT or LDH release.

-

Mitochondrial Activity: Measurement of mitochondrial respiration or membrane potential.

-

Gene Expression Analysis: qPCR or RNA-seq to evaluate changes in lipogenic and inflammatory gene expression.

-

-

Conclusion and Future Directions

The inhibition of HSD17B13 in hepatocytes presents a targeted and genetically validated approach for the treatment of NAFLD and NASH. The mechanism of action of HSD17B13 inhibitors involves the amelioration of lipotoxicity, reduction of triglyceride accumulation through pathways like SREBP-1c/FAS, and restoration of mitochondrial health. The availability of potent and selective chemical probes like BI-3231 is facilitating a deeper understanding of the biological functions of HSD17B13.

Future research should focus on further elucidating the downstream signaling cascades affected by HSD17B13 inhibition, identifying its definitive endogenous substrates in the context of liver disease, and exploring the long-term efficacy and safety of HSD17B13 inhibitors in preclinical models and eventually in clinical trials. The continued development of novel inhibitors with optimized pharmacokinetic and pharmacodynamic profiles will be crucial for translating this promising therapeutic strategy into a clinical reality for patients with chronic liver disease.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. opnme.com [opnme.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

The Role of Hsd17B13 in NAFLD Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a key player in the pathophysiology of non-alcoholic fatty liver disease (NAFLD). While its precise molecular functions are still under active investigation, a substantial body of evidence, particularly from human genetics, points towards a significant role for Hsd17B13 in the progression from simple steatosis to the more severe inflammatory and fibrotic stages of NAFLD, including non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the current understanding of Hsd17B13's role in NAFLD, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and workflows. The paradoxical finding that loss-of-function variants in the HSD17B13 gene are protective against NAFLD progression has positioned this enzyme as a promising therapeutic target for the treatment of chronic liver diseases.

Introduction: Hsd17B13 in the Context of NAFLD

NAFLD is the most prevalent chronic liver disease globally, encompassing a spectrum of conditions ranging from benign hepatic steatosis to NASH, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1] The pathogenesis of NAFLD is complex, involving genetic predisposition, insulin resistance, and environmental factors.[1]

Hsd17B13, a member of the short-chain dehydrogenase/reductase superfamily, is highly expressed in the liver and localizes to the surface of lipid droplets within hepatocytes.[2][3] Its expression is upregulated in the livers of NAFLD patients.[3][4][5] Functionally, Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[6][7]

The most compelling evidence for the role of Hsd17B13 in NAFLD comes from large-scale human genetic studies that have identified specific variants in the HSD17B13 gene associated with a reduced risk of NAFLD progression.[1][6][8] This has sparked significant interest in Hsd17B13 as a potential therapeutic target, with the hypothesis that inhibiting its activity could ameliorate liver damage in patients with NAFLD.

Quantitative Data on Hsd17B13 and NAFLD Progression

Genetic association studies have provided robust quantitative data on the protective effects of specific HSD17B13 variants against various stages of NAFLD. The most extensively studied variant is rs72613567, a splice variant that leads to a loss of function.

Table 1: Association of HSD17B13 rs72613567 Variant with NAFLD and Related Outcomes

| Outcome | Comparison | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |

| Any Liver Disease | TA allele vs. T allele | 0.73 (pooled OR) | 0.61 - 0.87 | [8][9] |

| NAFLD | TA allele vs. T allele | 0.67 (pooled OR) | 0.52 - 0.86 | [6] |

| NASH | TA allele vs. Controls | 0.55 (adjusted OR) | 0.36 - 0.83 | [2] |

| Liver Cirrhosis | TA allele vs. T allele | 0.81 (pooled OR) | 0.76 - 0.88 | [8][9] |

| Hepatocellular Carcinoma (HCC) | TA allele vs. T allele | 0.64 (pooled OR) | 0.53 - 0.77 | [8][9] |

| Liver-Related Complications | Homozygous TA vs. Wild-Type | 0.004 (HR) | 0.00 - 0.64 | [2][10] |

Table 2: Association of HSD17B13 rs6834314 Variant with NAFLD

| Outcome | Comparison | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | Reference |

| Reduced Inflammation & Fibrosis | G allele carriers | Associated with reduced severity | Not specified | [1] |

| Liver-Related Complications | Homozygous G vs. Wild-Type | 0.01 (HR) | 0.00 - 0.97 | [2][10] |

Table 3: Effect of Hsd17B13 on Liver Enzymes

| Condition | Effect of Protective Variants (e.g., rs72613567:TA) | Effect of Hsd17B13 Overexpression/Upregulation | Reference |

| Alanine Aminotransferase (ALT) | Associated with reduced levels | Overexpression in mice leads to increased serum ALT | [1][4][11] |

| Aspartate Aminotransferase (AST) | Associated with reduced levels | Overexpression in mice leads to increased serum AST | [1][4][11] |

Signaling Pathways and Molecular Interactions

The precise molecular mechanisms by which Hsd17B13 contributes to NAFLD progression are still being elucidated. However, several key pathways and interactions have been identified.

Regulation of Hsd17B13 Expression

Hepatic expression of Hsd17B13 is known to be upregulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis.[5] This places Hsd17B13 downstream of key metabolic signaling pathways that are often dysregulated in NAFLD.

Interaction with Adipose Triglyceride Lipase (ATGL)

Hsd17B13 has been shown to physically interact with adipose triglyceride lipase (ATGL), a key enzyme in the hydrolysis of triglycerides stored in lipid droplets. This interaction is thought to modulate lipolysis within hepatocytes, although the precise functional consequence is still under investigation.

Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in Hsd17B13 research.

Genotyping of HSD17B13 Variants

Objective: To identify the presence of specific single nucleotide polymorphisms (SNPs), such as rs72613567 and rs6834314, in patient cohorts.

Methodology: TaqMan SNP Genotyping Assay

-

DNA Extraction: Genomic DNA is extracted from whole blood or tissue samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).

-

Assay Components: Pre-designed TaqMan SNP Genotyping Assays containing specific primers and fluorescently labeled probes for the wild-type and variant alleles are used.

-

Real-Time PCR: The reaction is performed on a real-time PCR system. The assay mix includes DNA, TaqMan Genotyping Master Mix, and the specific SNP assay.

-

Allelic Discrimination: During PCR, the probes anneal to their specific target sequences. The 5' nuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher dye and generating a fluorescent signal. The instrument detects the signal from each allele-specific probe to determine the genotype.[12][13]

Methodology: rhAmp SNP Genotyping

-

Primer Design: Custom rhAmp primers are designed for the target SNP.[2]

-

PCR Amplification: The reaction is performed on a real-time PCR system using the rhAmp Genotyping Master Mix and the designed primers.

-

Data Analysis: The genotype is determined based on the amplification curves generated for each allele.[2]

Immunohistochemistry for Hsd17B13 in Liver Tissue

Objective: To visualize the localization and quantify the expression of Hsd17B13 protein in liver biopsy samples.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is prevented using a blocking serum.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Hsd17B13.

-

Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize nuclei, dehydrated, and mounted.

-

Analysis: The intensity and distribution of the staining are assessed microscopically.[4][14]

In Vitro Hsd17B13 Knockdown using siRNA

Objective: To study the functional consequences of reduced Hsd17B13 expression in cultured hepatocytes.

Methodology:

-

Cell Culture: Human hepatocyte cell lines (e.g., Huh7, HepG2) or primary human hepatocytes are cultured under standard conditions.

-

siRNA Transfection: Cells are transfected with small interfering RNA (siRNA) molecules specifically targeting Hsd17B13 mRNA or a non-targeting control siRNA using a lipid-based transfection reagent.

-

Incubation: Cells are incubated for 48-72 hours to allow for mRNA degradation and protein knockdown.

-

Validation of Knockdown: The efficiency of knockdown is confirmed by measuring Hsd17B13 mRNA levels using qRT-PCR and protein levels by Western blotting.

-

Functional Assays: Downstream functional assays are performed, such as lipid accumulation assays (e.g., Oil Red O staining), measurement of triglyceride content, or analysis of gene expression changes.[15][16][17]

Generation and Analysis of Hsd17B13 Knockout Mice

Objective: To investigate the in vivo role of Hsd17B13 in mouse models of NAFLD.

Methodology:

-

Generation of Knockout Mice: Hsd17b13 knockout mice are typically generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a deletion in the Hsd17b13 gene.

-

Genotyping: The genotype of the offspring is confirmed by PCR analysis of genomic DNA.

-

NAFLD Induction: Wild-type and knockout mice are fed a high-fat diet (HFD), a Western diet, or other NAFLD-inducing diets for a specified period.

-

Phenotypic Analysis: A comprehensive phenotypic analysis is performed, including:

-

Monitoring of body weight and food intake.

-

Measurement of serum levels of ALT, AST, cholesterol, and triglycerides.

-

Histological analysis of liver sections (H&E staining for steatosis and inflammation, Sirius Red for fibrosis).

-

Quantification of hepatic triglyceride content.

-

Gene and protein expression analysis of key markers of lipogenesis, inflammation, and fibrosis in the liver.[18][19]

-

Therapeutic Implications and Future Directions

The consistent finding that loss-of-function variants in HSD17B13 are protective against the progression of NAFLD has made it a highly attractive therapeutic target.[5] Several pharmaceutical companies are actively developing inhibitors of Hsd17B13, including small molecules and RNA interference (RNAi) therapeutics.[5] The goal of these therapies is to mimic the protective effect of the genetic variants by reducing the enzymatic activity or the expression of Hsd17B13.

Future research in this field will likely focus on:

-

Elucidating the precise enzymatic function and physiological substrates of Hsd17B13 in the liver.

-

Understanding the detailed molecular mechanisms by which Hsd17B13 loss-of-function protects against liver injury.

-

Evaluating the safety and efficacy of Hsd17B13 inhibitors in clinical trials for the treatment of NASH and other chronic liver diseases.

-

Investigating the potential interplay between Hsd17B13 and other genetic risk factors for NAFLD, such as PNPLA3 and TM6SF2.

Conclusion

Hsd17B13 has rapidly emerged from a relatively unknown protein to a key player in the pathogenesis of NAFLD. The strong protective signal from human genetics provides a solid foundation for its validation as a therapeutic target. While the wild-type protein appears to contribute to the progression of liver disease, likely through its enzymatic activity and interactions with lipid metabolism, its inactivation offers a promising avenue for the development of novel therapies for NAFLD and its severe complications. Continued research into the fundamental biology of Hsd17B13 will be crucial for the successful clinical translation of these findings.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. Association of HSD17B13 rs72613567: TA allelic variant with liver disease: review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Impact of HSD17B13 rs72613567 genotype on hepatic decompensation and mortality in patients with portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aligos.com [aligos.com]

- 18. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsd17B13-IN-14 and its Effect on Lipid Droplet Metabolism: A Technical Guide

Disclaimer: Publicly available information on a specific inhibitor designated "Hsd17B13-IN-14" is not available at the time of this writing. This guide will provide an in-depth overview of the role of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) in lipid droplet metabolism and the effects of its inhibition, drawing upon data from known inhibitors and genetic studies. This information serves as a proxy to understand the potential impact of a novel inhibitor like this compound.

Introduction to Hsd17B13

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, predominantly expressed in the liver and localized to the surface of lipid droplets.[1][2][3] Its expression is upregulated in non-alcoholic fatty liver disease (NAFLD).[2] Genetic studies have revealed that loss-of-function variants of Hsd17B13 are associated with a reduced risk of developing progressive liver diseases, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3] This has positioned Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases.

Hsd17B13 is known to catalyze the conversion of various bioactive lipids.[4] Its role in lipid droplet metabolism is multifaceted, influencing lipid storage and mobilization. Inhibition of Hsd17B13 is therefore being explored as a therapeutic strategy to mitigate the progression of NAFLD and other liver pathologies.

Quantitative Data on Hsd17B13 Inhibition

The following tables summarize quantitative data for known Hsd17B13 inhibitors. This data provides a benchmark for the expected potency and cellular effects of novel inhibitors.

Table 1: In Vitro Enzyme Inhibition Data for Hsd17B13 Inhibitors

| Compound | Target | Assay Type | Substrate | IC50 (μM) | Reference |

| BI-3231 | Human Hsd17B13 | Enzymatic | Estradiol | 0.004 (Ki) | --INVALID-LINK-- |

| Compound 1 | Human Hsd17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 | --INVALID-LINK-- |

| Compound 1 | Human Hsd17B13 | Enzymatic | Retinol | 2.4 ± 0.1 | --INVALID-LINK-- |

| Compound 24 | Human Hsd17B13 | Enzymatic | Estradiol | Potent (over 100-fold more than Compound 25) | --INVALID-LINK-- |

| Compound 25 | Human Hsd17B13 | Enzymatic | Estradiol | Less potent | --INVALID-LINK-- |

Table 2: Cellular Activity of Hsd17B13 Inhibitors

| Compound | Cell Line | Assay Type | Endpoint | Potency | Reference |

| BI-3231 | Human Hepatocytes | Cellular Hsd17B13 activity | Estrone formation | Double-digit nanomolar | --INVALID-LINK-- |

| Compound 1 | Human Hepatocytes | Cellular Hsd17B13 activity | Estrone formation | Moderate activity | --INVALID-LINK-- |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel Hsd17B13 inhibitors. Below are protocols for key experiments cited in the literature.

Hsd17B13 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of Hsd17B13.

Materials:

-

Recombinant human Hsd17B13 protein

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20)[5]

-

Substrate (e.g., Estradiol, Retinol, or Leukotriene B4)[5]

-

Cofactor: NAD+[5]

-

Test compound (e.g., this compound)

-

Detection reagent (e.g., NAD(P)H-Glo™ Detection Reagent)[6]

-

384-well assay plates

Procedure:

-

Add 50 nL of test compound diluted in DMSO to the wells of a 1534-well plate.[5]

-

Prepare a substrate mix containing the chosen substrate (e.g., 10 µM estradiol) and NAD+ (e.g., 1.4 mM) in assay buffer.[1][5]

-

Add 2 µL of the substrate mix to each well.[6]

-

Initiate the reaction by adding 2 µL of recombinant Hsd17B13 protein (e.g., 30 nM final concentration) to each well.[6]

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).[6]

-

Add 3 µL of NAD(P)H-Glo™ detection reagent to each well.[6]

-

Incubate for 1 hour at room temperature in the dark.[6]

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a compound in a cellular environment.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7)

-

Cell culture medium

-

Test compound

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or 96-well plates

-

Thermocycler

-

Western blotting reagents or other protein quantification methods

Procedure:

-

Culture cells to a suitable confluency.

-

Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours).[7]

-

Harvest and resuspend the cells in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.[7][8]

-

Cool the tubes to room temperature.

-

Centrifuge the lysates to pellet aggregated proteins.[8]

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble Hsd17B13 protein at each temperature by Western blotting or other quantitative protein detection methods.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Lipid Droplet Staining and Quantification

This protocol allows for the visualization and quantification of changes in lipid droplet morphology and number upon treatment with an Hsd17B13 inhibitor.

Materials:

-

Hepatocyte cell line

-

Cell culture medium with oleic acid (to induce lipid droplet formation)

-

Test compound

-

Nile Red staining solution (e.g., 1 µg/mL in PBS)[9]

-

Formaldehyde or paraformaldehyde for fixation (optional)[10][11]

-

DAPI for nuclear counterstaining (optional)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells in a suitable imaging plate or on coverslips.

-

Induce lipid droplet formation by treating cells with oleic acid-supplemented medium.

-

Treat cells with the test compound or vehicle for the desired duration.

-

Wash the cells with PBS.

-

(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes.[10]

-

Incubate the cells with Nile Red working solution for 10-30 minutes at room temperature, protected from light.[10][11]

-

Wash the cells with PBS.

-

(Optional) Counterstain nuclei with DAPI.

-

Acquire images using a fluorescence microscope. Lipid droplets will appear as red/yellow fluorescent puncta.

-

Quantify lipid droplet number, size, and total area per cell using image analysis software.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is key to understanding the role of Hsd17B13 and the effects of its inhibitors.

Hsd17B13 Signaling in Lipid Metabolism

Caption: Hsd17B13 signaling in hepatocyte lipid metabolism.

Experimental Workflow for Hsd17B13 Inhibitor Characterization

Caption: Workflow for characterizing Hsd17B13 inhibitors.

Conclusion

Hsd17B13 is a key regulator of hepatic lipid metabolism, and its inhibition presents a promising therapeutic avenue for the treatment of NAFLD and related liver diseases. While specific data for "this compound" is not publicly available, the information and protocols presented in this guide, based on known inhibitors and genetic studies, provide a robust framework for its evaluation. The characterization of any novel Hsd17B13 inhibitor will rely on a combination of in vitro enzymatic assays, cellular target engagement studies, and detailed phenotypic analysis of its effects on lipid droplet metabolism. The methodologies and data presented herein offer a comprehensive resource for researchers, scientists, and drug development professionals working on this important therapeutic target.

References

- 1. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. neobiotechnologies.com [neobiotechnologies.com]

- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. animal.ifas.ufl.edu [animal.ifas.ufl.edu]

- 10. emulatebio.com [emulatebio.com]

- 11. Lipid droplet detection with Nile red staining [bio-protocol.org]

An In-depth Technical Guide to the Enzymatic Activity of HSD17B13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver that has emerged as a critical regulator of hepatic lipid metabolism and a key therapeutic target for chronic liver diseases. As a member of the short-chain dehydrogenases/reductases (SDR) family, it catalyzes the NAD+-dependent oxidation of various substrates. Elevated expression of HSD17B13 is strongly associated with the progression of non-alcoholic fatty liver disease (NAFLD), while genetic loss-of-function variants confer significant protection against steatohepatitis, fibrosis, and hepatocellular carcinoma. This guide provides a comprehensive technical overview of the enzymatic activity of HSD17B13, including its substrates, kinetic properties, and its role in pathophysiology, supplemented with detailed experimental protocols and quantitative data to support further research and drug development efforts.

Enzymatic Profile and Function

HSD17B13 is an integral component of hepatocyte lipid droplets, where it plays a pivotal role in lipid and retinol metabolism.[1][2] Its function as an NAD(P)+-dependent oxidoreductase involves the interconversion of hydroxysteroids and ketosteroids, among other potential substrates.[3]

Catalytic Activity and Substrates

The enzymatic activity of HSD17B13 is dependent on its localization to the lipid droplet and the presence of its NAD+ cofactor.[3][4] In vitro studies have demonstrated that HSD17B13 can catalyze the oxidation of a range of lipid substrates.

Confirmed and putative substrates include:

-

Steroids: 17beta-estradiol is oxidized to estrone.[5]

-

Retinoids: The enzyme exhibits robust retinol dehydrogenase (RDH) activity, converting all-trans-retinol to all-trans-retinal.[4][5] This is a rate-limiting step in the synthesis of retinoic acid, a crucial signaling molecule in hepatic stellate cells.[4]

-

Bioactive Lipids: Leukotriene B4 (LTB4), a pro-inflammatory mediator, has also been identified as a substrate.[2]

The catalytic mechanism involves a putative triad of key amino acids (S172, Y185, and K189) within the active site.[3]

Role in Pathophysiology

The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD and non-alcoholic steatohepatitis (NASH).[4][6][7] This increased enzymatic activity is believed to contribute to the progression of liver disease. Conversely, naturally occurring loss-of-function variants, such as the widely studied rs72613567 splice variant, are strongly associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma. This protective effect underscores the therapeutic potential of inhibiting HSD17B13 activity.

References

Hsd17B13-IN-14 as a chemical probe for liver disease research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. Hsd17B13-IN-14 is a novel, potent inhibitor of HSD17B13, showing promise as a chemical probe to elucidate the biological functions of this enzyme and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed (representative) experimental protocols for its use in liver disease research.

Introduction to HSD17B13

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1] It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is known to catalyze the conversion of various steroids and other lipids.[2] Elevated expression of HSD17B13 has been observed in patients with NAFLD.[3] The precise physiological role of HSD17B13 is still under investigation, but it is believed to be involved in hepatic lipid metabolism.[4] The protective effect of loss-of-function mutations suggests that inhibition of HSD17B13 enzymatic activity could be a viable therapeutic strategy for mitigating liver inflammation and fibrosis.[5]

This compound: A Potent Chemical Probe

This compound (also referred to as Compound 4 in some literature) is a small molecule inhibitor of HSD17B13. Its discovery provides a valuable tool for the pharmacological interrogation of HSD17B13 function in both in vitro and in vivo models of liver disease.

Chemical Properties

Below is a summary of the known chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₁H₁₆ClN₃O₂S |

| Molecular Weight | 425.89 g/mol |

| Chemical Name | 2-(6-chloropyridin-3-yl)-N-(4-(trifluoromethoxy)benzyl)thiazole-4-carboxamide |

Quantitative Data: In Vitro Potency

The inhibitory activity of this compound has been quantified against different substrates of HSD17B13.

| Substrate | IC₅₀ |

| Leukotriene B3 | ≤ 1 µM |

| Estradiol | ≤ 0.1 µM |

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for the evaluation of HSD17B13 inhibitors and have been adapted from established procedures in the field. Specific experimental conditions for this compound may vary and should be optimized.

In Vitro Enzymatic Assay

This protocol describes a biochemical assay to determine the potency of this compound against purified HSD17B13 enzyme.

Objective: To measure the IC₅₀ of this compound.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

Substrate: Estradiol or Leukotriene B3

-

Cofactor: NAD⁺

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% BSA)

-

Detection Reagent (e.g., a fluorescent or luminescent NADH detection kit)

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add a small volume of the diluted inhibitor.

-

Add the recombinant HSD17B13 enzyme to each well.

-

Incubate for a predefined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a mixture of the substrate (Estradiol or Leukotriene B3) and NAD⁺.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Measure the signal (fluorescence or luminescence) on a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay

This protocol outlines a method to assess the activity of this compound in a cellular context.

Objective: To evaluate the ability of this compound to inhibit HSD17B13 activity in hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2, Huh7)

-

This compound

-

Cell culture medium

-

Lipid-loading solution (e.g., oleic acid/palmitic acid mixture)

-

Cell lysis buffer

-

ELISA or Western blot reagents for detecting markers of liver injury or fibrosis (e.g., alpha-smooth muscle actin (α-SMA), collagen type I).

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Induce a disease phenotype by treating the cells with a lipid-loading solution for 24-48 hours to mimic steatosis.

-

Treat the lipid-loaded cells with a serial dilution of this compound for another 24-48 hours.

-

Harvest the cells and prepare cell lysates.

-

Analyze the cell lysates for markers of cellular stress, inflammation, or fibrosis using techniques such as Western blotting or ELISA.

-

Quantify the changes in marker expression relative to vehicle-treated controls.

Animal Model Studies

This section describes a general workflow for evaluating the efficacy of this compound in a preclinical animal model of NAFLD/NASH.

Objective: To assess the in vivo efficacy of this compound in reducing liver steatosis, inflammation, and fibrosis.

Animal Model:

-

Diet-induced obesity models (e.g., high-fat diet, Western diet) in mice (e.g., C57BL/6J).

-

Genetically modified models (e.g., ob/ob or db/db mice).[6]

Procedure:

-

Induce the NAFLD/NASH phenotype in the chosen animal model over a period of several weeks to months.

-

Randomize the animals into vehicle control and this compound treatment groups.

-

Administer this compound (e.g., via oral gavage) at a predetermined dose and frequency.

-

Monitor animal health, body weight, and food intake throughout the study.

-

At the end of the treatment period, collect blood and liver tissue samples.

-

Analyze serum for markers of liver injury (ALT, AST) and metabolic parameters.

-

Perform histological analysis of liver sections (e.g., H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis).

-

Conduct gene expression analysis (qRT-PCR) or protein analysis (Western blot) on liver tissue to measure markers of inflammation and fibrosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized mechanism of action of this compound and the general workflow for its evaluation.

Caption: Hypothesized mechanism of this compound action in hepatocytes.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a valuable new tool for the study of HSD17B13 in the context of liver disease. Its potency and selectivity make it a suitable chemical probe for dissecting the molecular mechanisms by which HSD17B13 contributes to the pathogenesis of NAFLD and NASH. Further preclinical evaluation of this compound is warranted to determine its full therapeutic potential. This guide provides a foundational framework for researchers to design and execute studies aimed at further characterizing this promising new inhibitor.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. mdpi.com [mdpi.com]

The Discovery and Development of HSD17B13 Inhibitors: A Technical Guide

Executive Summary: The identification of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key modulator of liver health has marked a pivotal moment in hepatology research. Strongly validated by human genetics, where loss-of-function variants are associated with a significantly reduced risk of chronic liver diseases, HSD17B13 has emerged as a high-priority therapeutic target. This has catalyzed a robust drug discovery effort, yielding a pipeline of novel inhibitors aimed at mimicking the protective genetic phenotype. This technical guide provides a comprehensive overview for researchers and drug development professionals on the discovery, mechanism, and ongoing clinical development of HSD17B13 inhibitors, detailing the experimental methodologies and presenting key data for comparative analysis.

Genetic Validation: The Bedrock of HSD17B13 as a Therapeutic Target

The foundation for targeting HSD17B13 is built upon compelling human genetic evidence. Genome-wide association studies (GWAS) have been instrumental in uncovering the link between variations in the HSD17B13 gene and liver disease susceptibility.

A landmark discovery was the identification of a splice variant (rs72613567:TA), which results in a loss of function of the HSD17B13 protein.[1] This variant is strongly and consistently associated with a reduced risk of developing a spectrum of chronic liver diseases, including:

-

Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly non-alcoholic fatty liver disease (NAFLD).[2][3]

-

Metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH).[1][4]

Proposed Mechanism and Signaling Pathway

HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] While its precise physiological substrate remains an area of active investigation, it is known to possess retinol dehydrogenase activity and is implicated in steroid and lipid metabolism.[8]

Current research suggests that HSD17B13 expression is transcriptionally regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c) dependent manner.[9][10] SREBP-1c is a master regulator of lipogenesis. The induction of HSD17B13 appears to be part of a broader lipogenic program that, when dysregulated, contributes to lipid accumulation (steatosis), a hallmark of MASH.[9] By inhibiting HSD17B13, the aim is to disrupt this pathogenic process, thereby reducing lipotoxicity, inflammation, and the progression to fibrosis.

Discovery of HSD17B13 Inhibitors

The pursuit of HSD17B13 inhibitors has progressed along two main fronts: small molecules and RNA interference (RNAi) therapeutics.

Small Molecule Inhibitor Discovery

The discovery of small molecule inhibitors typically follows a well-defined path from initial screening to lead optimization.

High-throughput screening (HTS) campaigns have been conducted using purified recombinant HSD17B13 enzyme to identify initial chemical starting points.[11][12] These efforts led to the identification of several distinct chemical series.

One of the first well-characterized chemical probes is BI-3231 , discovered by Boehringer Ingelheim through an HTS campaign that identified a moderately active phenol-containing compound.[12] Subsequent structure-activity relationship (SAR) optimization led to BI-3231, a potent and selective inhibitor with a strong dependency on the cofactor NAD+ for binding.[12][13]

Inipharm is developing INI-822 , the first small molecule inhibitor of HSD17B13 to advance into clinical trials.[6][14] This orally delivered candidate has demonstrated anti-fibrotic effects in preclinical models and induces changes in lipid metabolism consistent with the protective genetic variant.[6][15][16]

Enanta Pharmaceuticals has also identified multiple series of potent and selective inhibitors, such as EP-036332 , which have shown hepatoprotective effects in preclinical models of both acute and chronic liver injury.[7][17][18]

RNA Interference (RNAi) Therapeutics

-

Rapirosiran (ALN-HSD): Developed by Alnylam and Regeneron, this agent has shown robust and durable knockdown of HSD17B13 mRNA in Phase 1 studies.[22][23]

-

ARO-HSD: Arrowhead Pharmaceuticals' candidate has also demonstrated strong target engagement, significantly reducing both HSD17B13 mRNA and protein levels in patients.[14][21]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent HSD17B13 inhibitors based on published preclinical data.

Table 1: Small Molecule Inhibitor Potency and Selectivity

| Compound | Originator | Type | hHSD17B13 IC₅₀ (nM) | mHSD17B13 IC₅₀ (nM) | Selectivity vs. HSD17B11 | Reference(s) |

| BI-3231 | Boehringer Ingelheim | Chemical Probe | 1 | 13 | >10,000-fold | [12][14][24] |

| INI-822 | Inipharm | Clinical Candidate | Potent & Selective | N/A | Favorable | [6][16] |

| EP-036332 | Enanta | Preclinical | 14 | 2.5 | >7,000-fold | [7][25] |

| EP-040081 | Enanta | Preclinical | 79 | 74 | >1,265-fold | [17] |

Note: Data for INI-822 is described qualitatively in public disclosures. h/m refers to human/mouse enzyme.

Table 2: Clinical Development Status of HSD17B13 Inhibitors

| Compound/Candidate | Originator(s) | Modality | Indication | Development Phase | ClinicalTrials.gov ID | Reference(s) |

| INI-822 | Inipharm | Small Molecule | MASH/Fibrosis | Phase 1 | NCT05945537 | [6][14][26] |

| Rapirosiran (ALN-HSD) | Alnylam / Regeneron | RNAi (siRNA) | MASH | Phase 2 Planned | NCT04565717 | [22][23] |

| ARO-HSD | Arrowhead | RNAi (siRNA) | MASH / ALD | Phase 1/2 | NCT04202354 | [14][21] |

Key Experimental Protocols

The development of HSD17B13 inhibitors relies on a suite of standardized assays and models to assess potency, selectivity, and efficacy.

Biochemical (Enzymatic) Inhibition Assay

-

Objective: To determine the direct inhibitory activity of a compound on the purified HSD17B13 enzyme.

-

Methodology:

-

Enzyme Source: Recombinant, purified human or mouse HSD17B13, often expressed in Sf9 insect cells.[11]

-

Reagents: Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20), enzyme (50-100 nM), substrate (e.g., 10-50 µM estradiol or leukotriene B4), and cofactor (NAD+).[11]

-

Procedure: The test compound is pre-incubated with the enzyme and NAD+. The reaction is initiated by adding the substrate.

-

Detection: The reaction progress is monitored by measuring either the formation of the oxidized product (e.g., estrone) or the production of NADH.

-

Analysis: IC₅₀ values are calculated from the dose-response curves.

-

Cellular Target Engagement Assay

-

Objective: To confirm that the inhibitor can access and engage HSD17B13 in a cellular environment.

-

Methodology:

-

Cell System: Human embryonic kidney (HEK293) cells stably overexpressing human or mouse HSD17B13 are commonly used.[7][25]

-

Procedure: Cells are treated with varying concentrations of the inhibitor for a set period. A known HSD17B13 substrate (e.g., estradiol) is then added to the culture medium.[7]

-

Detection: After incubation, the cell culture medium is collected, and the conversion of the substrate to its product is quantified using LC-MS.[17]

-

Analysis: Cellular IC₅₀ values are determined to assess potency in a more physiologically relevant context than a biochemical assay.

-

Preclinical In Vivo Efficacy Models

-

Objective: To evaluate the pharmacokinetic properties and therapeutic efficacy of inhibitors in animal models of liver disease.

-

Methodology:

-

Animal Models:

-

Diet-Induced MASH Models: Mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) develop key features of MASH, including steatosis, inflammation, and fibrosis.[7][28] Other models include high-fat or Western diets.[29]

-

Acute Injury Models: Adenoviral models can be used to study acute liver injury and the protective effects of inhibitors.[7]

-

-

Administration: Compounds are administered via a clinically relevant route, such as oral gavage for small molecules.[17]

-

Endpoints:

-

Biochemical: Measurement of serum ALT and AST levels.

-

Histopathology: Liver tissue is examined for changes in steatosis, inflammation, hepatocyte ballooning, and fibrosis (e.g., using Sirius Red staining for collagen).

-

Gene Expression: qPCR analysis of liver tissue for markers of fibrosis (e.g., Col1a1, Tgfb) and inflammation.[17][18]

-

Metabolomics: Analysis of liver and plasma to identify changes in lipid profiles and other metabolites to understand the mechanism of action and confirm target engagement.[7]

-

-

Conclusion and Future Outlook

The journey from a genetic observation to a pipeline of clinical-stage drug candidates for HSD17B13 has been remarkably rapid and focused. The strong genetic validation provides a high degree of confidence in the target, a rare advantage in drug development. Both small molecule and RNAi approaches have demonstrated potent and selective target engagement in preclinical and early clinical studies.

Key future challenges will involve demonstrating clear clinical efficacy, particularly in reversing or halting the progression of liver fibrosis in large-scale human trials. Further elucidation of the enzyme's primary physiological substrates and downstream pathways will continue to refine our understanding of its role in liver pathophysiology. The ongoing clinical trials for candidates like INI-822 and the RNAi therapeutics will be critical in determining whether the profound genetic promise of inhibiting HSD17B13 can be translated into a transformative therapy for millions of patients with chronic liver disease.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. enanta.com [enanta.com]

- 8. researchgate.net [researchgate.net]

- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. enanta.com [enanta.com]

- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pardon Our Interruption [opnme.com]

- 14. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]

- 15. Advancing liver disease treatment with INI-822 - Diabetes Qualified [diabetesqualified.com.au]

- 16. cn-bio.com [cn-bio.com]

- 17. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]

- 18. drughunter.com [drughunter.com]

- 19. Regeneron and Alnylam to find new RNAi drugs for NASH disease - Pharmaceutical Technology [pharmaceutical-technology.com]

- 20. Regeneron and Alnylam Pharmaceuticals Announce Collaboration to Discover New Treatments for Nonalcoholic Steatohepatitis (NASH) | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]

- 21. ir.arrowheadpharma.com [ir.arrowheadpharma.com]

- 22. Alnylam Pharmaceuticals Press Release | Sep 15, 2022 | Alnylam and Regeneron Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy [investors.alnylam.com]

- 23. fiercebiotech.com [fiercebiotech.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. enanta.com [enanta.com]

- 26. businesswire.com [businesswire.com]

- 27. enanta.com [enanta.com]

- 28. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

HSD17B13 Inhibition: A Deep Dive into its Therapeutic Potential for Chronic Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases, including metabolic dysfunction-associated steatotic liver disease (MASLD), metabolic dysfunction-associated steatohepatitis (MASH), and alcohol-related liver disease (ALD). Human genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, inflammation, fibrosis, and hepatocellular carcinoma. This has spurred significant interest in the development of HSD17B13 inhibitors as a novel therapeutic strategy. This technical guide provides a comprehensive overview of the core biology of HSD17B13, the therapeutic rationale for its inhibition, quantitative data supporting its role in liver disease, detailed experimental protocols for its study, and a look into the current landscape of drug development.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, enzymes involved in steroid hormone and lipid metabolism.[1] Its expression is significantly upregulated in the livers of patients with NAFLD.[2][3] Localized to the surface of lipid droplets within hepatocytes, HSD17B13 is implicated in several key cellular processes that contribute to the progression of liver disease.

The primary mechanism of HSD17B13 appears to be linked to its enzymatic activity, which includes retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][4] Dysregulation of retinoid metabolism is a known factor in liver inflammation and fibrosis. Furthermore, HSD17B13 is believed to interact with other lipid droplet-associated proteins, such as adipose triglyceride lipase (ATGL) and its coactivator CGI-58, to modulate lipolysis and lipid homeostasis within hepatocytes.[3][4][5] Overexpression of HSD17B13 can lead to increased lipid droplet accumulation and can activate hepatic stellate cells, key drivers of liver fibrosis, potentially through a TGF-β1 signaling pathway.[4][6]

Genetic Validation: The Protective Effect of HSD17B13 Loss-of-Function

The most compelling evidence for HSD17B13 as a therapeutic target comes from human genetics. A specific splice variant, rs72613567:TA , results in a truncated, inactive protein.[7] Meta-analyses of large patient cohorts have consistently shown that carriers of this variant have a significantly reduced risk of developing advanced liver disease.

| Liver Disease Outcome | Odds Ratio (OR) [95% CI] for rs72613567:TA Carriers vs. Non-Carriers | Citation |

| Any Liver Disease | 0.73 [0.61-0.87] | [8][9] |

| Liver Cirrhosis | 0.81 [0.76-0.88] | [8][9] |

| Hepatocellular Carcinoma (HCC) | 0.64 [0.53-0.77] | [8][9][10] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | 0.67 [0.52-0.86] | [10] |

These data provide strong genetic validation for the hypothesis that inhibiting HSD17B13 activity will be protective against the progression of chronic liver diseases. Other loss-of-function variants, such as rs6834314 and the P260S mutation (rs62305723), have also been associated with reduced severity of NAFLD, including decreased inflammation and ballooning.[4][10]

Signaling Pathways and Molecular Interactions

The molecular mechanisms underlying the protective effects of HSD17B13 inhibition are multifaceted and involve intricate signaling networks within the liver.

HSD17B13 expression is induced by the nuclear receptor LXRα via the transcription factor SREBP-1c, a key regulator of lipid metabolism.[1] Active HSD17B13 then influences downstream pathways. Its retinol dehydrogenase activity impacts retinoid signaling, while its presence on lipid droplets affects lipid storage and breakdown. A critical pathogenic role of HSD17B13 is its ability to promote the activation of hepatic stellate cells, the primary fibrogenic cells in the liver, through pathways that may involve TGF-β1.[6] Loss-of-function variants or pharmacological inhibition of HSD17B13 disrupts these processes, leading to a reduction in liver injury and fibrosis.

The interaction of HSD17B13 with other key proteins in lipid metabolism provides further insight into its function.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct roles for α-β hydrolase domain 5 (ABHD5/CGI-58) and adipose triglyceride lipase (ATGL/PNPLA2) in lipid metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent insights into the structure and function of CGI-58 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]

- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13 gene variants and their protective effects in liver

An In-depth Technical Guide to HSD17B13 Gene Variants and Their Protective Effects in Liver Disease

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical regulator of hepatic lipid metabolism and a key player in the pathogenesis of chronic liver diseases.[1][2][3][4] While its overexpression is linked to increased lipid accumulation, certain genetic variants resulting in a loss of enzymatic function have been robustly associated with protection against the progression of non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and subsequent fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[2][5][6][7] This discovery has positioned HSD17B13 as a promising therapeutic target.[7][8][9][10] This technical guide provides a comprehensive overview of HSD17B13, its protective variants, the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to its investigation.

Molecular Biology of HSD17B13

HSD17B13 is a member of the hydroxysteroid (17β) dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[3][11][12] Unlike other family members, HSD17B13 expression is largely restricted to hepatocytes.[1][11]

-

Subcellular Localization: Within hepatocytes, HSD17B13 is exclusively localized to the surface of lipid droplets (LDs), organelles central to neutral lipid storage and metabolism.[1][2][8] Its N-terminal sequence (amino acids 1-28) is essential for this specific targeting.[1]

-

Enzymatic Function: The precise physiological substrate of HSD17B13 is an area of active investigation. Studies have demonstrated that it possesses retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][13] It is also implicated in the metabolism of other bioactive lipids and steroids.[2][13][14]

-

Transcriptional Regulation: The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a manner dependent on the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipid metabolism.[2][6]

Protective Genetic Variants of HSD17B13

Several loss-of-function variants in the HSD17B13 gene have been identified that confer protection against chronic liver disease.

-

rs72613567:TA Splice Variant: This is the most extensively studied variant.[2] The insertion of an adenine (TA allele) at a splice donor site near exon 6 results in a truncated, enzymatically inactive protein.[6][15] This variant is consistently associated with a reduced risk of developing both NAFLD and ALD, and progressing to more severe outcomes like steatohepatitis (NASH), fibrosis, and HCC.[1][5][7]

-

Other Protective Variants: Other loss-of-function variants have also been identified, including a protein-truncating variant rs143404524 and a missense variant rs62305723 (p.P260S) .[1][14] The rs6834314 variant has been linked to lower inflammation scores in patients with NAFLD.[7]

Mechanisms of Hepatoprotection

The loss of HSD17B13 function appears to protect the liver through several interconnected mechanisms. The wild-type, active enzyme is pathogenic, and its absence is beneficial. Overexpression of active HSD17B13 promotes lipid accumulation and can activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[6][11]

-

Reduced Inflammation and Fibrosis: The protective effect of the rs72613567 variant on fibrosis is significantly mediated by a reduction in hepatocyte ballooning and portal inflammation, key histological features of NASH.[16]

-

Altered Lipid Metabolism: The rs72613567 variant is associated with increased levels of phospholipids, such as phosphatidylcholines and phosphatidylethanolamines, in the liver.[2] These are essential components of the lipid droplet membrane. The variant is also linked to decreased pyrimidine catabolism, a pathway identified as a potential mediator of its anti-fibrotic effect.[17]

-

Inhibition of Hepatic Stellate Cell (HSC) Activation: Active HSD17B13 can promote the activation of HSCs, contributing to fibrosis.[6][18] Recent evidence suggests this may occur through the upregulation of Transforming Growth Factor beta-1 (TGF-β1), a potent pro-fibrotic cytokine.[19] Loss-of-function variants are hypothesized to prevent this profibrotic signaling cascade.

Below is a diagram illustrating the transcriptional regulation of HSD17B13.

Caption: Transcriptional regulation of the HSD17B13 gene in hepatocytes.

The following diagram illustrates the proposed mechanism of HSD17B13-mediated liver injury and the protective effect of its loss-of-function variants.

Caption: Proposed pathogenic vs. protective roles of HSD17B13 variants.

Quantitative Data on Protective Effects

Human genetic studies have consistently demonstrated the protective association of HSD17B13 loss-of-function variants with various liver diseases and histological features.

Table 1: Association of HSD17B13 rs72613567:TA Variant with Liver Disease Risk

| Disease Outcome | Population/Study Type | Odds Ratio (OR) per TA allele | 95% Confidence Interval (CI) | Reference |

|---|---|---|---|---|

| Any Liver Disease | Meta-analysis (n=564,702) | 0.73 | 0.61 - 0.87 | [5] |

| Alcoholic Liver Disease (Heterozygotes) | WES study (n=46,544) | 0.58 (42% risk reduction) | Not Specified | [1] |

| Alcoholic Liver Disease (Homozygotes) | WES study (n=46,544) | 0.47 (53% risk reduction) | Not Specified | [1][7] |

| Liver Cirrhosis | Meta-analysis (n=559,834) | 0.81 | 0.76 - 0.88 | [5] |

| Alcoholic Cirrhosis (Heterozygotes) | WES study (n=46,544) | 0.58 (42% risk reduction) | Not Specified | [1] |

| Alcoholic Cirrhosis (Homozygotes) | WES study (n=46,544) | 0.27 (73% risk reduction) | Not Specified | [1] |

| Hepatocellular Carcinoma (HCC) | Meta-analysis (n=183,179) | 0.64 | 0.53 - 0.77 | [5] |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Multiple Studies | Protective | Varies by study |[1][7] |

Table 2: Impact of HSD17B13 rs72613567 on Histological Features of NAFLD

| Histological Feature | Effect of TA Allele | Mediation of Anti-Fibrotic Effect | Reference |

|---|---|---|---|

| Steatosis | No significant change | Not a mediator | [16] |

| Lobular Inflammation | No significant change | Not a mediator | [16] |

| Hepatocyte Ballooning | Reduced Severity (β= -0.05) | 50% | [16] |

| Portal Inflammation | Reduced Severity (β= -0.03) | 30% | [16] |

| Fibrosis | Reduced Severity | - |[5][16] |

Experimental Protocols

Reproducible and robust experimental methods are crucial for investigating HSD17B13 function.

HSD17B13 Enzymatic Activity Assay

This protocol describes a method to measure the retinol dehydrogenase activity of recombinant HSD17B13.

Objective: To quantify the conversion of a substrate (e.g., retinol) to its product by HSD17B13.

Methodology:

-

Protein Expression and Purification:

-

Express recombinant human or mouse HSD17B13 (e.g., His-tagged) in an appropriate system, such as Sf9 insect cells using a baculovirus vector or E. coli.[20]

-

Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tags) followed by size-exclusion chromatography to ensure high purity.[20]

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT).

-

In a 96-well plate, combine the purified HSD17B13 enzyme, the cofactor NAD+ (e.g., 1 mM final concentration), and the substrate (e.g., all-trans-retinol, 50 µM final concentration).

-

For inhibitor studies, pre-incubate the enzyme with the test compound (e.g., BI-3231) before adding the substrate.[21]

-

-

Detection Method (Coupled-Enzyme Luminescence):

-

Use a commercial kit like NAD-Glo™ (Promega) that detects the NADH produced during the dehydrogenase reaction.[20]

-

Following incubation (e.g., 60 minutes at 37°C), add the NAD-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader. The light output is directly proportional to the amount of NADH produced and thus to the enzyme's activity.

-

-

Alternative Detection (Mass Spectrometry):

-

Stop the reaction (e.g., by adding acetonitrile).

-

Use RapidFire Mass Spectrometry (RF-MS) to directly measure the conversion of substrate to product, offering high throughput and specificity.[20]

-

Immunohistochemistry (IHC) for HSD17B13 in Liver Tissue

Objective: To visualize the expression and localization of HSD17B13 protein in liver biopsy samples.

Methodology:

-

Tissue Preparation:

-

Fix fresh liver tissue in 10% neutral buffered formalin and embed in paraffin (FFPE blocks).

-

Cut 4-5 µm sections and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Bake slides (e.g., 60°C for 1 hour).

-

Deparaffinize sections by immersing in xylene (2-3 changes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Heat in a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20-40 minutes). Cool to room temperature.

-

-

Staining Procedure:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Wash with buffer (e.g., PBS or TBS).

-

Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

-

Incubate with a validated primary antibody against HSD17B13 at an optimized dilution overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection and Visualization:

-

Wash and add a chromogen substrate like DAB (3,3'-diaminobenzidine). Monitor for color development (brown precipitate).

-

Counterstain with hematoxylin to visualize nuclei.

-

Dehydrate, clear in xylene, and mount with a permanent mounting medium.

-

Examine under a light microscope. HSD17B13 will appear as a brown stain, often in a pattern consistent with lipid droplet association within hepatocytes.

-

In Vitro Lipid Droplet Accumulation Assay

Objective: To assess the effect of HSD17B13 expression on lipid droplet formation in hepatocytes.

Methodology:

-

Cell Culture and Transfection:

-

Culture human hepatocyte cell lines (e.g., Huh7 or HepG2) in standard media (e.g., DMEM with 10% FBS).

-

Transfect cells with expression vectors encoding wild-type HSD17B13, a variant (e.g., rs72613567-derived transcript), or an empty vector control. Fluorescent tags (e.g., GFP) can be used for visualization.[1]

-

-

Lipid Loading:

-

24 hours post-transfection, induce lipid droplet formation by treating cells with oleic acid (OA) complexed to BSA (e.g., 400 µM OA for 24 hours).[15]

-

-

Staining and Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

Stain for neutral lipids using a fluorescent dye like BODIPY 493/503 or Nile Red.

-

Stain nuclei with DAPI.[15]

-

-

Analysis:

-

Visualize cells using confocal microscopy.

-

Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ). Compare results between cells expressing wild-type HSD17B13, the variant, and the control. Overexpression of wild-type HSD17B13 is expected to increase the number and size of lipid droplets.[2]

-

Therapeutic Targeting of HSD17B13

The strong genetic validation for the protective effect of HSD17B13 loss-of-function has made it a high-priority target for the treatment of NASH and other fibrotic liver diseases.[10]

-

RNA Interference (RNAi):

-

Rapirosiran (ALN-HSD): An N-acetylgalactosamine (GalNAc)-conjugated small-interfering RNA (siRNA) designed for hepatocyte-specific delivery. A Phase 1 study in healthy adults and patients with MASH demonstrated that rapirosiran was well-tolerated and resulted in a robust, dose-dependent reduction in liver HSD17B13 mRNA (up to 78% reduction).[22] These results support its continued development.[22]

-

-

Small Molecule Inhibitors:

-

Several companies are developing orally-delivered small molecule inhibitors of HSD17B13's enzymatic activity.[9][10]

-

INI-822: This is a first-in-class small molecule inhibitor that has entered Phase 1 clinical trials.[10] Preclinical data showed it decreased fibrotic proteins in a human liver-on-a-chip model and altered lipid profiles in vivo, consistent with target engagement.[23][24]

-

BI-3231: A potent and selective HSD17B13 inhibitor developed as a chemical probe for open science to help elucidate the enzyme's function.[21] Subsequent research has led to the discovery of inhibitors with more robust in vivo anti-MASH activity.[25]

-

Challenges and Future Directions

Despite the promising human genetic data, some challenges and questions remain.

-

Discrepancies in Mouse Models: Studies using HSD17B13 knockout mice have yielded conflicting results. Some studies showed that a complete lack of the gene failed to protect against diet-induced steatosis and injury, and in some cases, worsened the phenotype.[1][26][27] This suggests potential species-specific differences in the function of HSD17B13 or compensatory mechanisms in knockout models that may not be present in humans with splice variants.[26][27]

-

Elucidating Substrate and Function: The full range of physiological substrates for HSD17B13 and its precise role in lipid droplet remodeling and signaling remain to be fully characterized.[8][13][28] Identifying the key disease-relevant substrate is a major goal of ongoing research.

-

Future Research: Advanced models, such as induced pluripotent stem cell (iPSC)-derived hepatocytes and co-culture systems with stellate cells, may help dissect the human-specific mechanisms of HSD17B13 action and resolve the discrepancies observed in mouse models.[7][8][28] Further work is needed to understand the interplay between HSD17B13 and other genetic risk factors for liver disease, such as PNPLA3 and TM6SF2.[1]

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. europeanreview.org [europeanreview.org]

- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]

- 7. mdpi.com [mdpi.com]

- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]